5-Ethyl-2-isopropoxyphenol chemical properties and structure
5-Ethyl-2-isopropoxyphenol chemical properties and structure
An in-depth technical guide detailing the structural properties, rational synthesis, and mechanistic applications of 5-Ethyl-2-isopropoxyphenol.
Executive Summary
5-Ethyl-2-isopropoxyphenol (CAS: 1243407-96-6)[1] is a highly specialized, sterically hindered phenolic building block. Featuring an ortho-isopropoxy group and a meta-ethyl group relative to the phenolic hydroxyl, this compound presents a unique steric and electronic environment[2]. This whitepaper provides an in-depth analysis of its physicochemical properties and details a causality-driven, self-validating synthetic methodology designed for absolute regiocontrol, catering to researchers in drug discovery and advanced materials.
Physicochemical Profiling & Structural Analysis
The structural architecture of 5-ethyl-2-isopropoxyphenol dictates its chemical behavior. The bulky isopropoxy group at the C2 position provides significant steric shielding to the C1 hydroxyl group. This shielding attenuates rapid oxidative dimerization—a common degradation pathway for electron-rich phenols—making it an excellent candidate for antioxidant applications or as a stable pharmacophore in active pharmaceutical ingredients (APIs).
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-ethyl-2-(propan-2-yloxy)phenol[2] |
| CAS Registry Number | 1243407-96-6[1],[3] |
| Molecular Formula | C₁₁H₁₆O₂[1],[2] |
| Molecular Weight | 180.24 g/mol [1],[2] |
| Computed XLogP3 (Lipophilicity) | 3.1[2] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų[2] |
| Hydrogen Bond Donors / Acceptors | 1 / 2[2] |
Rational Synthetic Methodology: Regiochemical Transposition
Direct electrophilic functionalization of meta-alkyl phenols is notoriously unselective, often yielding complex mixtures of regioisomers. To synthesize 5-ethyl-2-isopropoxyphenol with absolute regiochemical fidelity, we employ a bottom-up "regiochemical transposition" strategy.
By starting with commercially available 4-ethylphenol, the critical para-relationship between the oxygen atom and the ethyl group is established immediately. O-alkylation yields 1-ethyl-4-isopropoxybenzene. Subsequent electrophilic bromination is directed exclusively ortho to the strongly activating isopropoxy group, yielding 2-bromo-4-ethyl-1-isopropoxybenzene.
When this bromide intermediate is subjected to palladium-catalyzed hydroxylation[4], the newly introduced hydroxyl group takes IUPAC nomenclature priority as C1. Consequently, the isopropoxy group becomes C2, and the ethyl group—originally para to the oxygen—is now located at the C5 position. This elegant transposition bypasses the unselective direct functionalization of unactivated rings, ensuring high yields and purity.
Fig 1: Regioselective synthetic workflow for 5-Ethyl-2-isopropoxyphenol via transposition.
Self-Validating Experimental Protocols
The following protocols incorporate built-in validation metrics to ensure systemic trustworthiness and reproducibility at each step.
Protocol A: O-Alkylation (Synthesis of 1-Ethyl-4-isopropoxybenzene)
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Reaction Setup: Charge a round-bottom flask with 4-ethylphenol (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and 2-bromopropane (1.5 equiv) in anhydrous DMF (0.5 M).
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Execution: Stir the suspension at 80 °C for 12 hours under a nitrogen atmosphere.
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Validation Metric: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the highly polar phenolic starting material spot disappears, replaced by a high-Rf non-polar spot (UV active).
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Workup: Quench with water, extract with diethyl ether, wash the organic layer with 1M NaOH (to remove any unreacted phenol), dry over MgSO₄, and concentrate in vacuo.
Protocol B: Regioselective Bromination
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Reaction Setup: Dissolve 1-ethyl-4-isopropoxybenzene (1.0 equiv) in anhydrous acetonitrile (0.2 M) and cool to 0 °C.
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Execution: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise in the dark. Allow the reaction to warm to room temperature and stir for 4 hours.
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Validation Metric: GC-MS analysis must show a mass shift from m/z 164 to m/z 242/244, displaying the classic 1:1 isotopic pattern indicative of mono-bromination.
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Workup: Remove the solvent in vacuo, triturate with hexanes to precipitate the succinimide byproduct, filter, and concentrate the filtrate.
Protocol C: Palladium-Catalyzed Hydroxylation Note: Direct nucleophilic aromatic substitution (SNAr) fails on electron-rich rings. This protocol leverages modern cross-coupling advancements using a palladacycle precatalyst and bulky biarylphosphine ligands to prevent over-oxidation and biaryl ether formation[4],[5].
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Reaction Setup: In a glovebox, combine 2-bromo-4-ethyl-1-isopropoxybenzene (1.0 equiv), KOH (3.0 equiv), a Pd precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), and tBuBrettPhos ligand (2 mol%)[4].
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Execution: Suspend the mixture in a degassed 1,4-dioxane/H₂O (1:1) solvent system and heat to 80 °C for 12 hours[5]. (Alternatively, under specific catalytic conditions[6],[7]).
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Validation Metric: LC-MS analysis must confirm the consumption of the bromide and the appearance of the target mass (m/z 180.24)[2].
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Workup & Purification: Acidify the aqueous layer to pH 3 with 1M HCl, extract with EtOAc, dry, and purify via flash chromatography to yield pure 5-ethyl-2-isopropoxyphenol.
Mechanistic Causality in Application: Radical Scavenging
In drug development and material science, bulky ortho-alkoxyphenols like 5-ethyl-2-isopropoxyphenol serve as highly effective radical scavengers. The causality behind this property is deeply rooted in its specific geometry:
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Hydrogen Atom Transfer (HAT): The phenolic OH readily donates a hydrogen atom to neutralize reactive oxygen species (ROS).
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Steric Shielding: Once the phenoxy radical is formed, the bulky ortho-isopropoxy group physically blocks other radicals from approaching the oxygen center, preventing unwanted dimerization.
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Resonance Stabilization: The para-ethyl group (relative to the isopropoxy, meta to OH) provides hyperconjugative stabilization to the aromatic ring, delocalizing the spin density and yielding a stable, non-toxic termination state.
Fig 2: Antioxidant mechanism via steric shielding and resonance stabilization.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 72222195, 5-Ethyl-2-isopropoxyphenol" PubChem.[Link]
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"Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst" The Journal of Organic Chemistry (2014).[Link]
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"Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid" Organic Letters (2020).[Link]
Sources
- 1. CAS:1243407-96-65-Ethyl-2-isopropoxyphenol-毕得医药 [bidepharm.com]
- 2. 5-Ethyl-2-isopropoxyphenol | C11H16O2 | CID 72222195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
